molecular formula C18H16N2O2 B3754749 N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B3754749
M. Wt: 292.3 g/mol
InChI Key: YXPVJQWWVLBNOP-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by its unique structure, which includes an indolizine ring system substituted with a phenyl group and an acetamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves the reaction of 2-phenylindolizine with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indolizine ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be compared with other similar compounds, such as:

    N,N-dimethyl-2-oxo-2-phenylacetamide: This compound lacks the indolizine ring system, making it less complex and potentially less biologically active.

    2-oxo-2-(2-phenylindolizin-3-yl)acetamide: This compound lacks the N,N-dimethyl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-19(2)18(22)17(21)16-15(13-8-4-3-5-9-13)12-14-10-6-7-11-20(14)16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVJQWWVLBNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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